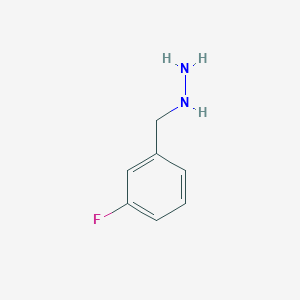

3-Fluorobenzylhydrazine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(3-fluorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-7-3-1-2-6(4-7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVAJKHGIQLPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588356 | |

| Record name | [(3-Fluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-16-0 | |

| Record name | [(3-Fluorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3-Fluorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Fluorobenzylhydrazine

Precursor Synthesis and Optimization for 3-Fluorobenzylhydrazine Production

The efficient production of this compound is highly dependent on the availability and quality of its precursors. A primary precursor for this compound is 3-fluorobenzyl chloride. The synthesis of this and other related precursors often involves multi-step processes that are optimized to maximize yield and purity.

Key precursors and their roles are outlined below:

| Precursor | Role in Synthesis |

| 3-Fluorobenzyl chloride | Primary starting material for the introduction of the 3-fluorobenzyl group. |

| Hydrazine (B178648) | Reacts with the benzyl (B1604629) precursor to form the hydrazine moiety. |

| N-t-butoxycarbonyl-N′-3-fluorobenzylhydrazine | A protected form of this compound used in specific synthetic routes to control reactivity. google.com |

Reaction Pathways and Mechanisms in this compound Synthesis

The synthesis of this compound and its derivatives can be achieved through several reaction pathways. A common method involves the reaction of a 3-fluorobenzyl halide with hydrazine. This nucleophilic substitution reaction is a fundamental process in organic chemistry. physicsandmathstutor.com

Another significant pathway is the use of this compound in cyclocondensation reactions to form heterocyclic structures like pyrazoles. For instance, it can be reacted with β-keto esters to yield pyrazole (B372694) derivatives. The mechanism of these reactions often involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization. vulcanchem.com

The reaction pathways are often designed to be regioselective, ensuring that the desired isomer is the primary product. organic-chemistry.org The choice of pathway can be influenced by the desired final product and the need to control the position of various functional groups.

Novel Synthetic Routes and Green Chemistry Approaches for this compound

Recent research has focused on developing novel and more sustainable synthetic routes for hydrazines and their derivatives. These efforts align with the principles of green chemistry, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. acs.orgnih.gov

One novel approach involves the one-pot synthesis of related heterocyclic compounds using 4-fluorobenzylhydrazine, which suggests potential applicability to its 3-fluoro isomer. smolecule.com Such methods often streamline the process, reducing the number of steps and the need for purification of intermediates.

Green chemistry strategies applicable to the synthesis of this compound and its downstream products include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. nih.gov

Catalysis: Employing catalysts to improve reaction efficiency and reduce energy consumption. nih.gov This can include both metal-based and organocatalysts. ekb.eg

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org

For example, the use of enzymatic processes, such as those involving pen-acylase in the synthesis of penicillin, showcases a greener alternative to traditional chemical methods and could inspire similar approaches in hydrazine synthesis. acs.org

Stereochemical Control and Regioselectivity in this compound Synthesis

Stereochemistry, the three-dimensional arrangement of atoms, is a critical consideration in the synthesis of complex molecules derived from this compound. numberanalytics.com While this compound itself is achiral, its subsequent reactions to form chiral molecules require careful control of stereochemistry. ethz.ch

Regioselectivity , the control of the position at which a reaction occurs, is also crucial. For example, in the synthesis of substituted pyrazoles from this compound, controlling the substitution pattern on the pyrazole ring is essential for the desired biological activity. The choice of reagents and reaction conditions plays a significant role in achieving high regioselectivity. mdpi.comrsc.org

Strategies to achieve stereochemical and regiochemical control include:

Use of Chiral Catalysts: To induce the formation of a specific enantiomer. numberanalytics.com

Chiral Auxiliaries: Temporary chiral groups that direct the stereochemical outcome of a reaction. ethz.ch

Substrate Control: Where the existing stereochemistry of a reactant influences the stereochemistry of the product. ethz.ch

Reaction Condition Optimization: Varying solvents and temperatures can influence the stereochemical outcome of a reaction. organic-chemistry.org

The development of methods that provide high stereochemical and regiochemical control is a key area of research, as it directly impacts the efficacy of the final products. nih.gov

Purification and Characterization Techniques in this compound Synthesis Research

After synthesis, this compound and its derivatives must be purified and characterized to ensure their identity and purity. Common purification techniques include:

Column Chromatography: A widely used method for separating compounds based on their differential adsorption to a stationary phase. Silica gel is a common stationary phase. nih.gov

Recrystallization: A technique used to purify solid compounds.

Filtration: To remove solid byproducts or impurities. nih.gov

Once purified, the compounds are characterized using a variety of analytical methods:

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and connectivity of atoms in a molecule. nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the structure of the compound. vulcanchem.com |

| Melting Point (mp) | A physical property used to identify a compound and assess its purity. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule. |

These techniques are essential for confirming the successful synthesis of this compound and for the quality control of the final products.

Reactivity and Reaction Mechanisms of 3 Fluorobenzylhydrazine

Nucleophilic and Electrophilic Reactivity of 3-Fluorobenzylhydrazine

The reactivity of this compound is characterized by the dual electronic nature of its constituent moieties: the nucleophilic hydrazine (B178648) group and the fluorobenzyl group, which can exhibit both electron-withdrawing and directing effects in electrophilic aromatic substitution.

The hydrazine moiety, -NHNH₂, contains two nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. jocpr.com This nucleophilicity is central to many of its characteristic reactions. The nitrogen atoms can readily attack electrophilic centers, leading to the formation of new covalent bonds. The reactivity of the hydrazine group can be influenced by the electronic properties of the benzyl (B1604629) substituent. The fluorine atom on the benzene (B151609) ring, being electronegative, exerts an electron-withdrawing inductive effect, which can modulate the nucleophilicity of the hydrazine nitrogens.

Conversely, under specific reaction conditions, the aromatic ring of the fluorobenzyl moiety can act as a nucleophile, participating in electrophilic aromatic substitution reactions. msu.edubyjus.com The fluorine atom and the benzylhydrazine (B1204620) substituent influence the regioselectivity of these reactions.

Functional Group Transformations Involving the Hydrazine Moiety of this compound

The hydrazine functional group in this compound is the primary site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. solubilityofthings.comresearchgate.netorganic-chemistry.orgchegg.comresearchgate.net

Hydrazone Formation: One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones to form hydrazones. jocpr.comnih.govorganic-chemistry.org This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration. jocpr.com These fluorinated hydrazones are stable compounds and serve as important intermediates in the synthesis of more complex molecules, including heterocyclic compounds like pyrazoles. nih.govsemanticscholar.orgunits.it

Alkylation and Acylation: The nitrogen atoms of the hydrazine moiety can be alkylated or acylated. Alkylation, the introduction of an alkyl group, can be achieved using alkyl halides. d-nb.infoorganic-chemistry.org The degree and position of alkylation can be controlled by the choice of reagents and reaction conditions. d-nb.infoorganic-chemistry.org Acylation, the addition of an acyl group, typically occurs with acyl chlorides or anhydrides and leads to the formation of hydrazides. For instance, reaction with trifluoroacetic anhydride (B1165640) yields a trifluoroacetyl hydrazide derivative. evitachem.com

Oxidation and Reduction: The hydrazine moiety is susceptible to oxidation. Oxidation of hydrazines can lead to the formation of various products depending on the oxidizing agent and reaction conditions. scispace.com For example, oxidation can result in the formation of azo compounds or, under stronger conditions, cleavage of the N-N bond. Conversely, the reduction of hydrazone derivatives of this compound can be used to synthesize 1,2-disubstituted hydrazines. aston.ac.uk

A summary of key functional group transformations is presented in the table below.

| Reaction Type | Reagents | Product Class |

| Hydrazone Formation | Aldehydes, Ketones | Hydrazones |

| Alkylation | Alkyl halides | Alkylated hydrazines |

| Acylation | Acyl chlorides, Anhydrides | Hydrazides |

| Oxidation | Oxidizing agents | Azo compounds, etc. |

| Reduction (of hydrazones) | Reducing agents (e.g., diborane) | 1,2-Disubstituted hydrazines |

Aromatic Substitution Reactions of the Fluorobenzyl Moiety in this compound

The fluorobenzyl moiety of this compound can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edubyjus.comlumenlearning.commasterorganicchemistry.comyoutube.comyoutube.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.org The regiochemical outcome of these substitutions is directed by the combined influence of the fluorine atom and the benzylhydrazine group.

Fluorine is an ortho-, para-directing deactivator. The lone pairs on the fluorine atom can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions. masterorganicchemistry.com However, due to its high electronegativity, fluorine also exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack compared to benzene.

The interplay of these two substituents determines the position of incoming electrophiles. Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) onto the aromatic ring, typically in the presence of a Lewis acid catalyst. lumenlearning.commasterorganicchemistry.com

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. byjus.comlumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.comlumenlearning.com

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. msu.edubyjus.com

The precise distribution of ortho, meta, and para isomers will depend on the specific reaction conditions and the nature of the electrophile.

Catalytic Reactions Utilizing this compound

This compound and its derivatives can be utilized in various catalytic reactions, often as precursors to catalytically active species or as ligands for metal catalysts. For instance, hydrazones derived from this compound can be employed in copper-catalyzed trifluoromethylation reactions. nih.gov

In one documented application, this compound is used in the synthesis of pyrazole (B372694) derivatives which are then incorporated into more complex molecular scaffolds. googleapis.comrsc.org For example, it can be reacted with a suitable precursor to form a pyrazole ring, a common structural motif in medicinal chemistry. googleapis.comrsc.org While not a catalyst itself in this context, its role is crucial for the construction of the final product.

The hydrazine moiety can also coordinate to metal centers, suggesting the potential for this compound and its derivatives to act as ligands in transition metal catalysis. researchgate.net The electronic properties of the fluorobenzyl group could influence the catalytic activity of such complexes.

Degradation Pathways and Stability Studies of this compound Under Various Conditions

The stability and degradation of this compound are important considerations for its storage, handling, and environmental fate. Stability testing, as outlined in regulatory guidelines, is crucial for determining the shelf-life of chemical substances under various environmental conditions such as temperature, humidity, and light. europa.eunih.govedaegypt.gov.egwho.intedaegypt.gov.eg

Degradation Pathways: The degradation of this compound can be anticipated to proceed through several pathways, including oxidation, hydrolysis, and photolysis. The hydrazine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents. scispace.com

The fluorobenzyl portion of the molecule may undergo degradation pathways similar to other fluoroaromatic compounds. The biodegradation of fluorinated aromatic compounds has been studied, and pathways often involve dioxygenase-initiated ring opening. ethz.chnih.govnih.govresearchgate.net For instance, the degradation of 3-fluorobenzoate (B1230327) can proceed through intermediates like 3-fluorocatechol. ethz.ch While specific studies on this compound are not widely available, it is plausible that microbial degradation could target the aromatic ring. The strong carbon-fluorine bond generally imparts resistance to degradation. ethz.ch Advanced oxidation processes (AOPs) are also known to degrade fluorinated compounds, although complete mineralization can be challenging. mdpi.com

Stability Studies: Formal stability studies would involve subjecting this compound to a range of conditions to assess its chemical integrity over time. europa.eunih.gov

Key parameters in stability studies include:

| Condition | Description |

| Temperature | Elevated temperatures are used in accelerated stability studies to predict long-term stability. nih.govwho.int |

| Humidity | The effect of moisture on the compound's stability is assessed, particularly for solid forms. nih.govwho.int |

| Light | Photostability testing determines the compound's susceptibility to degradation upon exposure to light. europa.eu |

These studies are essential for establishing appropriate storage conditions and re-test periods for this compound. edaegypt.gov.egedaegypt.gov.eg

Derivatization and Chemical Modification Strategies for 3 Fluorobenzylhydrazine

Synthesis of Hydrazone Derivatives from 3-Fluorobenzylhydrazine

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a fundamental transformation in organic chemistry. athabascau.calibretexts.orgquora.com this compound readily undergoes condensation reactions with a wide array of carbonyl compounds, yielding the corresponding 3-fluorobenzylhydrazones. This reaction typically involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) on the electrophilic carbonyl carbon. mdpi.com

The synthesis is often carried out in a suitable solvent, such as ethanol, and may be catalyzed by a few drops of acid (e.g., acetic acid) to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. researchgate.net Alternatively, basic conditions can be employed to deprotonate the hydrazine, enhancing its nucleophilicity. mdpi.com The resulting hydrazones are often stable, crystalline solids, which facilitates their purification and characterization by techniques like FT-IR, ¹H NMR, and ¹³C NMR. researchgate.net The formation of the hydrazone is confirmed by the appearance of a characteristic C=N stretching frequency in the IR spectrum and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum. nih.gov

The reaction is highly versatile, allowing for the introduction of various substituents into the final molecule by choosing different aldehydes and ketones. This modularity is crucial for tuning the steric and electronic properties of the resulting hydrazone derivatives for specific applications.

| Carbonyl Compound | Resulting Hydrazone Product Name | Chemical Structure of Product |

|---|---|---|

| Benzaldehyde | (E)-1-benzylidene-2-(3-fluorobenzyl)hydrazine | C₁₄H₁₃FN₂ |

| Acetone | 1-(3-fluorobenzyl)-2-isopropylidenehydrazine | C₁₀H₁₃FN₂ |

| 4-Nitrobenzaldehyde | (E)-1-(3-fluorobenzyl)-2-(4-nitrobenzylidene)hydrazine | C₁₄H₁₂FN₃O₂ |

| Salicylaldehyde | (E)-2-(((2-(3-fluorobenzyl)hydrazinyl)imino)methyl)phenol | C₁₄H₁₃FN₂O |

Formation of Heterocyclic Compounds Utilizing this compound as a Precursor

Hydrazines and their derivatives are pivotal building blocks in the synthesis of nitrogen-containing heterocyclic compounds due to the presence of two adjacent nitrogen atoms. copbela.org this compound can be utilized to construct various heterocyclic rings, most notably pyrazoles and triazoles.

Pyrazoles: The Knorr pyrazole (B372694) synthesis, first reported in 1883, is a classic method involving the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.gov By reacting this compound with various β-diketones (e.g., acetylacetone) or β-ketoesters (e.g., ethyl acetoacetate), substituted pyrazole derivatives can be synthesized. dergipark.org.trnih.gov The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This method allows for the regioselective synthesis of pyrazoles depending on the reaction conditions and the nature of the substituents on the dicarbonyl compound. organic-chemistry.org

Triazoles: 1,2,3-Triazoles and 1,2,4-triazoles are another important class of heterocycles accessible from this compound. nih.govutar.edu.my For instance, hydrazones derived from this compound can undergo Boulton–Katritzky rearrangement, a process that converts certain heterocyclic systems into isomeric structures, to form 1,2,3-triazoles. beilstein-journals.org The synthesis of 1,2,4-triazoles can be achieved through the reaction of this compound with compounds containing a C-N-C skeleton, such as formamide (B127407) or by cyclization of N-acylhydrazone precursors. raco.catnih.gov

| Heterocycle Type | Reactant(s) | Resulting Heterocyclic Product Name |

|---|---|---|

| Pyrazole | Acetylacetone | 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazole |

| Pyrazolone | Ethyl acetoacetate | 1-(3-fluorobenzyl)-3-methyl-1H-pyrazol-5(4H)-one |

| 1,2,4-Triazole | N,N-Dimethylformamide azine dihydrochloride | 1-(3-fluorobenzyl)-1H-1,2,4-triazole |

Acylation and Sulfonylation Reactions of this compound

The nucleophilic nitrogen atoms of the hydrazine moiety in this compound are susceptible to reaction with electrophilic acylating and sulfonylating agents. These reactions provide a straightforward method to introduce carbonyl and sulfonyl groups, respectively, thereby modifying the compound's electronic and physical properties.

Acylation: Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the liberated acid. The reaction of this compound with an agent like acetyl chloride results in the formation of an N-acyl-N'-(3-fluorobenzyl)hydrazine. The reaction can occur at either the substituted or unsubstituted nitrogen, and the selectivity can sometimes be controlled by the reaction conditions and the steric bulk of the reactants.

Sulfonylation: Similarly, sulfonylation involves the reaction of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. This yields a corresponding N-sulfonyl-N'-(3-fluorobenzyl)hydrazine. The resulting sulfonamide linkage is generally very stable, making this a robust modification strategy.

These derivatizations are valuable for altering properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Metal Complexation and Coordination Chemistry of this compound

While this compound itself can act as a ligand, it is more common for its hydrazone derivatives to be used in coordination chemistry. asianpubs.org Hydrazones possess multiple donor atoms—typically the imine nitrogen and a nearby atom (often an oxygen or another nitrogen)—allowing them to act as chelating ligands for a variety of metal ions. researchgate.netresearchgate.net

Hydrazones derived from this compound and a carbonyl compound containing an additional donor group (e.g., salicylaldehyde) can form stable coordination complexes with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II). xiahepublishing.comekb.eg In these complexes, the hydrazone ligand often behaves as a bidentate or tridentate ligand, coordinating to the metal center through the azomethine nitrogen and the phenolic oxygen, for instance. nih.gov The geometry of the resulting metal complex (e.g., octahedral, tetrahedral, or square planar) is influenced by the nature of the metal ion, the ligand structure, and the presence of other coordinating species. The formation of these complexes can lead to significant changes in spectroscopic properties and can impart novel biological or catalytic activities. researchgate.net

| Ligand (Derived from this compound and...) | Metal Ion | Potential Complex Formula | Potential Geometry |

|---|---|---|---|

| Salicylaldehyde | Cu(II) | [Cu(L)₂] | Square Planar |

| 2-Acetylpyridine | Fe(III) | [Fe(L)₂]Cl₃ | Octahedral |

| 2,4-Pentanedione | Ni(II) | [Ni(L)₂] | Square Planar/Tetrahedral |

| Pyridine-2-carbaldehyde | Zn(II) | [Zn(L)₂]Cl₂ | Tetrahedral |

Bioconjugation and Prodrug Strategies Involving this compound

The chemical reactivity of the hydrazine group makes this compound an interesting candidate for applications in bioconjugation and prodrug design. orientjchem.org

Prodrug Strategies: A prodrug is an inactive compound that is converted into an active drug within the body. bohrium.comnih.gov The hydrazine moiety of this compound could be temporarily masked by a promoiety to create a prodrug. This strategy can be used to improve properties such as membrane permeability, aqueous solubility, or to achieve targeted drug delivery. acs.org For example, forming a hydrazone bond with a carefully selected aldehyde could create a prodrug that is stable at physiological pH but is hydrolyzed under specific conditions (e.g., the acidic environment of a tumor) to release the active hydrazine compound. nih.gov

Bioconjugation: Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. nih.gov this compound can be modified to participate in bioconjugation reactions. For instance, it could be derivatized to include a "clickable" functional group, such as an alkyne or an azide. This functionalized molecule could then be attached to a protein, nucleic acid, or other biomolecule that has been modified to contain the complementary functional group, via highly efficient and specific reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comnih.gov Alternatively, the hydrazine group itself can be used to react with carbonyl groups (aldehydes or ketones) that have been introduced into biomolecules, for example, by the periodate (B1199274) oxidation of carbohydrate moieties on glycoproteins. thermofisher.com

Biological Activity and Mechanistic Investigations of 3 Fluorobenzylhydrazine and Its Derivatives

Antimicrobial Activity Studies of 3-Fluorobenzylhydrazine and Analogs

Hydrazide-hydrazones, a class of compounds closely related to benzylhydrazines, have demonstrated a wide spectrum of antimicrobial properties. researchgate.net The inclusion of fluorine in these structures is often investigated to enhance potency and pharmacokinetic profiles.

Analogs of this compound, particularly fluorobenzoylthiosemicarbazides and other hydrazide-hydrazones, have shown notable antibacterial activity. nih.govresearchgate.net Research indicates that these compounds are particularly effective against Gram-positive bacteria. researchgate.net For instance, certain thiosemicarbazide (B42300) derivatives containing fluorine have demonstrated significant activity against both reference strains and clinical isolates of pathogenic bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Studies on various fluorinated hydrazone analogs have reported a range of MIC values, highlighting their potential as antibacterial agents.

| Compound Class | Bacterial Strain | Activity Range (MIC in µg/mL) | Reference |

|---|---|---|---|

| Fluorobenzoylthiosemicarbazides (Trifluoromethyl derivatives) | Staphylococcus aureus (Reference and Clinical Isolates) | 7.82 - 31.25 | nih.gov |

| Isonicotinic Acid Hydrazide-hydrazones | Gram-positive bacteria (e.g., S. aureus, S. epidermidis) | 1.95 - 7.81 | researchgate.net |

| 5-Nitrofuran-2-carboxylic Acid Derivatives | S. epidermidis, S. aureus, B. subtilis | 0.48 - 15.62 | researchgate.net |

Fluorinated aryl- and heteroaryl-substituted hydrazones have emerged as potent, broad-spectrum antifungal agents. cuestionesdefisioterapia.com These analogs of this compound have displayed excellent activity against a variety of fungal strains, including clinically significant and drug-resistant species like Candida auris. cuestionesdefisioterapia.comwikipedia.org Their efficacy has been shown to be comparable or, in some cases, superior to established antifungal drugs. wikipedia.org

Beyond simply inhibiting fungal growth, these compounds have also been shown to prevent the formation of biofilms, which are structured communities of microbial cells that are notoriously difficult to treat and can block the effectiveness of antibiotics. cuestionesdefisioterapia.com

| Compound Class | Fungal Strain | Key Findings | Reference |

|---|---|---|---|

| Fluorinated Aryl/Heteroaryl Monohydrazones | Candida auris (multiple strains) | Excellent broad-spectrum activity, often superior to control agents. | cuestionesdefisioterapia.comwikipedia.org |

| Fluorinated Aryl/Heteroaryl Monohydrazones | Various Fungal Strains | Possess fungicidal activity and prevent biofilm formation. | cuestionesdefisioterapia.com |

| Hydrazine-based compounds | Candida albicans (including drug-resistant isolates) | Significant reduction in viability and biofilm formation. | kisti.re.kr |

The precise mechanisms by which this compound and its analogs exert their antimicrobial effects are multifaceted and can vary depending on the specific chemical structure and the target organism.

For antibacterial action, molecular docking studies have suggested that some hydrazide-hydrazones may function by establishing strong binding interactions within the active site of DNA gyrase, an essential bacterial enzyme involved in DNA replication. researchgate.net Another proposed target is the D-alanyl-D-alanine ligase enzyme, which is crucial for the synthesis of the bacterial cell wall. nih.gov

In the context of antifungal activity, a primary proposed mechanism is the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme vital for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. nih.gov Disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to fungal cell death. nih.gov Additionally, some hydrazine (B178648) derivatives have been found to induce oxidative damage in fungal cells by increasing the levels of reactive oxygen species (ROS), which can lead to DNA damage and cell death. nih.gov

Antidepressant Activity Investigations of this compound

The hydrazine functional group is a key structural feature in a class of antidepressant drugs known as monoamine oxidase inhibitors (MAOIs). nih.govmayoclinic.org Benzylhydrazine (B1204620) derivatives, in particular, have been a subject of interest in the development of new antidepressant agents. fpnotebook.com

The primary mechanism underlying the antidepressant effect of many hydrazine derivatives is the inhibition of monoamine oxidase (MAO). nih.gov MAO is an enzyme responsible for the degradation of several key neurotransmitters in the brain, including serotonin (B10506), norepinephrine (B1679862), and dopamine.

There are two main subtypes of this enzyme: MAO-A and MAO-B. mayoclinic.org Inhibition of MAO-A is more closely associated with antidepressant effects, as it leads to increased concentrations of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. wikipedia.org By blocking the action of MAO, compounds like benzylhydrazine derivatives can elevate the levels of these mood-influencing neurotransmitters, thereby alleviating depressive symptoms. This neurochemical modulation is a central focus of research into the antidepressant potential of compounds such as this compound.

To assess the potential antidepressant activity of new chemical entities, researchers rely on a variety of behavioral models in animals that are sensitive to clinically effective antidepressant drugs. These studies are crucial for the preclinical evaluation of compounds like this compound and its analogs.

Commonly used models include the Forced Swim Test (FST) and the Tail Suspension Test (TST). cuestionesdefisioterapia.com In these tests, animals are placed in a stressful, inescapable situation, and the duration of immobility is measured. A reduction in the time spent immobile is interpreted as an antidepressant-like effect. cuestionesdefisioterapia.com Studies on various hydrazide derivatives have utilized these models to demonstrate significant, dose-dependent decreases in immobility time, supporting their potential as antidepressant agents. cuestionesdefisioterapia.com Another approach involves evaluating a compound's ability to antagonize the effects of agents like reserpine, which depletes monoamines and induces a state of depression-like symptoms (e.g., ptosis or drooping eyelids) in animals. fpnotebook.com

Structure-Activity Relationships for Antidepressant Effects

The therapeutic potential of hydrazone derivatives in the context of depression has been a subject of considerable research. nih.gov Many compounds within this class exert their effects by inhibiting monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govresearchgate.net The inhibition of MAO leads to increased concentrations of these neurotransmitters in the brain, which is a key mechanism for alleviating depressive symptoms. nih.govresearchgate.net

The structure of these antidepressant compounds is crucial for their activity. The presence of a fluorine atom, as in this compound, is a common feature in many modern antidepressants, including selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (B1211875) and paroxetine. longdom.org Fluorine can serve as a hydrogen bond acceptor, contributing to a high affinity for protein-ligand interactions, which is a critical factor in drug efficacy. longdom.org The position of the fluorine substituent on the aromatic ring is also significant; for example, the potency of some SSRIs is influenced by the specific placement of halogen atoms. longdom.org

Exploratory Research into Other Pharmacological Activities of this compound

Beyond their effects on the central nervous system, hydrazone derivatives have been investigated for a wide array of other pharmacological activities. nih.govresearchgate.net The following sections explore potential activities of this compound based on findings from analogous compounds.

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as cancer. nih.gov The vascular endothelial growth factor (VEGF) and its receptors (VEGFR) are key regulators of this process. nih.govnih.gov Research has focused on developing inhibitors that target the VEGF/VEGFR signaling pathway to block tumor growth. nih.gov While there is no specific research on this compound as an angiogenesis modulator, other complex heterocyclic compounds have demonstrated the ability to inhibit VEGFR phosphorylation and prevent the formation of capillary-like structures by endothelial cells. nih.gov The potential for this compound to modulate angiogenesis would likely depend on its ability to interact with key targets in angiogenic pathways, a possibility that warrants future investigation.

Anti-infection Pathways

The hydrazone scaffold is a recurring motif in compounds with demonstrated anti-infective properties. nih.govresearchgate.net Various hydrazone derivatives have been synthesized and shown to possess antibacterial and antifungal activity. nih.gov For instance, certain 4-fluorobenzoic acid hydrazide derivatives have shown activity against Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov The mechanism of action for these compounds can vary, but they often interfere with essential cellular processes in microorganisms. Given the established antimicrobial potential of the hydrazone class, it is plausible that this compound could exhibit activity against various pathogens, although specific studies are required to confirm this.

Table 1: Examples of Anti-Infective Activity of Hydrazone Derivatives

| Compound Class | Target Organism | Reported Activity |

|---|---|---|

| 4-Fluorobenzoic Acid Hydrazide Derivatives | Staphylococcus aureus | Antibacterial nih.gov |

| 4-Fluorobenzoic Acid Hydrazide Derivatives | Mycobacterium tuberculosis | Antimycobacterial nih.gov |

| 1,2-Benzisothiazole Hydrazone Derivatives | Gram-positive bacteria | Antibacterial nih.gov |

| 1,2-Benzisothiazole Hydrazone Derivatives | Yeasts | Antifungal nih.gov |

Apoptosis Induction

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. nih.gov Inducing apoptosis in cancer cells is a primary strategy for many anticancer therapies. mdpi.com Several novel hydrazone derivatives have been shown to induce apoptosis in various cancer cell lines. nih.gov For example, a levofloxacin (B1675101) hydrazone derivative was found to trigger apoptosis in human hepatocarcinoma cells through pathways involving mitochondrial dysfunction and the regulation of Bcl-2 family proteins. nih.gov The process often involves the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov While direct evidence is lacking for this compound, the established pro-apoptotic activity of related hydrazones suggests this is a promising area for future research. nih.govmdpi.com

Autophagy Regulation

Autophagy is a cellular process responsible for the degradation and recycling of cellular components. sigmaaldrich.com It plays a complex role in diseases like cancer, where it can either promote cell survival or contribute to cell death. nih.gov The modulation of autophagy is therefore an emerging therapeutic strategy. researchgate.net Research has shown that sustained autophagy can influence other cellular processes like senescence. nih.gov While specific studies linking this compound to autophagy regulation are absent, the broader investigation into how small molecules interact with autophagic pathways is an active area of research.

Cell Cycle Modulation

The cell cycle is a series of events that leads to cell division and proliferation. wisc.edu Dysregulation of the cell cycle is a hallmark of cancer. youtube.com Therapeutic agents that can modulate the cell cycle, for instance by arresting cells in a particular phase, can prevent tumor growth. mdpi.com The progression through the cell cycle is controlled by complex signaling pathways, including those involving mitogen-activated protein (MAP) kinase and phosphoinositide 3-kinase (PI3K). nih.gov Although no studies have specifically examined the effect of this compound on the cell cycle, the ability of other small molecules to interfere with these regulatory pathways suggests that this could be a potential, yet unexplored, activity of this compound. nih.gov

Cytoskeletal Signaling Interactions

No studies were found that describe any interaction between this compound or its derivatives and the components of the cell's cytoskeleton. Research into how the compound might affect actin dynamics, microtubule stability, or associated signaling proteins is currently absent from the scientific record.

DNA Damage Response Modulation

There is no available research on the effects of this compound on the DNA damage response (DDR) pathway. It is unknown whether this compound can induce DNA lesions or modulate the activity of key DDR proteins such as ATM, ATR, or PARP. While some hydrazine compounds are known to interact with DNA, this has not been specifically documented for the 3-fluoro-substituted benzylhydrazine derivative. nih.gov

Epigenetic Modulatory Effects

The scientific literature contains no evidence to suggest that this compound or its derivatives act as epigenetic modulators. There are no studies indicating that the compound influences enzymes involved in DNA methylation, histone modification, or the regulation of non-coding RNA.

GPCR and G Protein Signaling Interactions

No data is available to link this compound to any G protein-coupled receptor (GPCR) or its associated G protein signaling cascades. Its potential role as an agonist or antagonist at any GPCR remains uninvestigated.

Immunomodulatory and Anti-inflammatory Effects

While various hydrazine derivatives have been explored for their immunomodulatory and anti-inflammatory potential, no such studies have been published specifically for this compound. materialsciencejournal.orgscispace.com Consequently, there is no information on its effects on cytokine production, immune cell proliferation, or inflammatory signaling pathways.

JAK/STAT Pathway Modulation

There is a lack of research into the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway by this compound. It is unknown if the compound can inhibit or activate any of the JAK kinases or STAT proteins, which are crucial for cytokine signaling.

MAPK Pathway Interactions

The effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 cascades, has not been studied. There is no literature describing any interaction with components of these fundamental pathways that regulate cell proliferation, differentiation, and stress responses.

Membrane Transporter and Ion Channel Regulation

The interaction of hydrazine derivatives with membrane transporters and ion channels is an area of active research, though specific data on this compound is not available. Ion channels, which are essential for regulating physiological processes like cell signaling and membrane potential, are significant drug targets. nih.gov The modulation of their activity can be assessed using fluorescence-based methods, which are suitable for high-throughput screening of compound libraries. nih.gov

Studies on related structures provide some insight. For instance, a series of benzoylpiperidine derivatives were synthesized and evaluated for their ability to inhibit the glycine (B1666218) transporter type-2 (GlyT-2), a key player in neuronal signaling. nih.gov This research demonstrated that specific structural modifications were crucial for inhibitory activity, with the distal aryl ring being more tolerant to substitutions. nih.gov While not directly involving a benzylhydrazine scaffold, this highlights that transporter inhibition is a known activity for structurally related nitrogen-containing compounds.

Metabolic Pathway Modulation

The modulation of metabolic pathways is a recognized activity of hydrazine and hydrazone derivatives. Benzylhydrazine, a core component of the title compound, is known to be readily absorbed and metabolized, with its primary urinary metabolite in rats being hippuric acid. nih.gov This indicates that the benzyl (B1604629) moiety undergoes oxidation and conjugation, a common metabolic fate.

Derivatives of benzylidenehydrazine (B8809509) have been investigated for their potential to manage diabetes mellitus by inhibiting key enzymes in carbohydrate metabolism. nih.gov Specifically, these compounds were evaluated as inhibitors of α-amylase and α-glucosidase, enzymes responsible for the breakdown of dietary carbohydrates into absorbable simple sugars. nih.gov Inhibition of these enzymes can help control postprandial glucose levels. One study found that various substituted benzylidenehydrazine derivatives were more potent inhibitors of α-amylase than α-glucosidase. nih.gov

The following table summarizes the α-amylase inhibitory activity of selected benzylidenehydrazine derivatives, demonstrating the influence of substitution on the benzyl ring.

| Compound | Substituent | α-Amylase IC₅₀ (μM) |

| 1 | Unsubstituted | 233.74 |

| 9 | 2,4-Difluoro | 116.19 |

| Acarbose (Standard) | - | 600.00 |

Data sourced from a study on benzylidenehydrazine derivatives as antidiabetic agents. nih.gov

Enzyme kinetic studies revealed that the most potent compound, a 2,4-difluoro substituted analogue, acted as a non-competitive inhibitor of α-amylase. nih.gov

Neuronal Signaling Pathways

Hydrazine and its derivatives have long been associated with the modulation of neuronal signaling pathways. Early hydrazide derivatives, such as iproniazid (B1672159) and isocarboxazide, were developed as antidepressant drugs that function by inhibiting the enzyme monoamine oxidase (MAO). nih.govmaterialsciencejournal.org MAO inhibition leads to increased levels of key neurotransmitters like norepinephrine, dopamine, and serotonin in brain neurons. materialsciencejournal.org

The anticonvulsant activity of hydrazones is another widely reported effect, indicating interaction with neuronal excitability pathways. nih.govnih.gov For example, in a study of (2-oxobenzoxazoline-3-yl)acetohydrazide derivatives, the 4-fluoro substituted version was found to be particularly active in a pentylenetetrazole seizure test, suggesting that halogen substitution can enhance activity in the central nervous system. nih.gov These findings underscore the potential for benzylhydrazine derivatives to interact with various components of neuronal signaling cascades.

NF-κB Signaling Interactions

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immune responses, and cell proliferation. mdpi.comnih.gov Its dysregulation is a hallmark of many chronic inflammatory diseases and cancers, making it a key therapeutic target. nih.gov The canonical pathway involves the activation of the IκB kinase (IKK), which phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene expression. nih.gov

While direct studies on this compound are absent, the broader class of compounds to which its derivatives belong has been explored for NF-κB inhibition. For instance, a study on mollugin, a natural naphthoquinone, led to the synthesis and evaluation of derivatives for their ability to inhibit NF-κB transcription. mdpi.comdoaj.org One derivative, compound 6d, showed potent, dose-dependent inhibition of NF-κB luciferase activity in HeLa cells with an IC₅₀ of 3.81 µM, without significant cytotoxicity. mdpi.comdoaj.org Mechanistic investigations suggested that this compound may act by suppressing the TNF-α-induced expression of the p65 protein, a key subunit of the NF-κB complex. doaj.org This indicates that complex organic molecules, including those with structures potentially formed from benzylhydrazines, can effectively modulate the NF-κB pathway. mdpi.comdoaj.org

PI3K/Akt/mTOR Pathway Modulation

The PI3K/Akt/mTOR pathway is a central intracellular signaling cascade that governs cell cycle regulation, proliferation, survival, and metabolism. wikipedia.org Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic development. wikipedia.orgnih.gov The pathway is initiated by the activation of PI3K, which leads to the activation of the serine/threonine kinase Akt. Akt, in turn, has numerous downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which is a master regulator of protein synthesis and cell growth. nih.govfrontiersin.org

Recent studies have demonstrated that novel hydrazone derivatives can exhibit anticancer activity by targeting this pathway. mdpi.com In a study using type 1 endometrial cancer cells (Ishikawa cell line), two novel hydrazone derivatives, designated MVB1 and MVB2, showed significant anticancer effects. mdpi.com Molecular docking studies predicted strong interactions between these compounds and the key proteins PI3K, AKT1, and mTOR. mdpi.com Subsequent in vitro experiments confirmed that compound MVB1 effectively suppressed the expression of the PI3K protein in both 2D and 3D cell cultures. mdpi.com

The table below shows the anticancer activity of these hydrazone derivatives.

| Compound | 2D Culture IC₅₀ (μM) | 3D Culture IC₅₀ (μM) |

| MVB1 | 8.3 ± 0.5 | 49.9 ± 2 |

| MVB2 | 9.0 ± 1.2 | 20.6 ± 1.9 |

Data sourced from a study on hydrazone derivatives in endometrial cancer cells. mdpi.com

These findings suggest that hydrazone-based structures are promising scaffolds for the development of inhibitors targeting the PI3K/Akt/mTOR signaling network. mdpi.com

Protease Inhibition or Activation

Hydrazine and its derivatives have been identified as effective protease inhibitors. Proteases are enzymes that catalyze the breakdown of proteins and are involved in a vast range of physiological and pathological processes, making them important therapeutic targets. mdpi.com For example, protease inhibitors are used in the treatment of viral infections like HIV and Hepatitis C by preventing the processing of viral polyproteins. google.comrsc.org

Research has shown that certain protease inhibitors can suppress carcinogenesis. nih.gov In one study, chymostatin, a specific inhibitor of chymotrypsin, was shown to suppress dimethylhydrazine-induced carcinogenesis in mice. nih.gov This demonstrates a link between hydrazine-induced cancer models and the therapeutic potential of protease inhibition. Plant-derived protease inhibitors have also been shown to possess potent antimicrobial activity against various pathogenic bacteria and fungi. mdpi.com

More directly, hydrazide and hydrazine derivatives have been characterized as novel aspartic protease inhibitors, targeting enzymes like human cathepsin D and Plasmodium falciparum plasmepsin-II with low micromolar efficacy. nih.gov Modeling studies suggest the hydrazine moiety acts as a transition state mimic, forming key interactions with the catalytic aspartate residues in the enzyme's active site. nih.gov

Protein Tyrosine Kinase Modulation

Protein tyrosine kinases (PTKs) are a large family of enzymes that play a critical role in cellular signal transduction. mdpi.com They function by transferring a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, thereby acting as "on" or "off" switches in pathways that regulate cell growth, proliferation, differentiation, and motility. mdpi.com Aberrant PTK activity is frequently implicated in cancer and other diseases, making PTK inhibitors a major class of targeted therapies. mdpi.com

The c-Abl tyrosine kinase, for example, has been shown to be an upstream regulator of profibrotic pathways in systemic sclerosis fibroblasts. elsevierpure.com Inhibition of this kinase is a key therapeutic strategy. While no direct evidence links this compound to PTK modulation, the general class of small organic molecules is well-represented among PTK inhibitors. The development of these inhibitors often involves screening libraries of compounds for their ability to bind to the kinase domain of the target protein. mdpi.com Given the diverse biological activities of hydrazine derivatives, it is plausible that specifically designed benzylhydrazine compounds could interact with the ATP-binding site or allosteric sites of various protein tyrosine kinases. nih.govnih.gov

Stem Cell and Wnt Signaling Pathways

The direct impact of this compound on stem cell biology and Wnt signaling pathways is not extensively documented in publicly available research. However, insights can be drawn from studies on structurally related hydrazine compounds, such as the monoamine oxidase (MAO) inhibitor phenelzine (B1198762). Research has shown that inhibiting Lysine-Specific Demethylase 1 (LSD1), a target of phenelzine, can influence the self-renewal and differentiation of human induced pluripotent stem cells (hiPSCs). nih.gov Specifically, varying degrees of LSD1 inhibition by compounds like phenelzine sulfate (B86663) led to different outcomes, from maintaining self-renewal to inducing differentiation, primarily into endodermal tissues. nih.gov This suggests that hydrazine derivatives can play a role in modulating stem cell fate.

The Wnt signaling pathway is a critical regulator of embryonic development and stem cell homeostasis. nih.gov The pathway's canonical branch involves the stabilization of β-catenin, which then translocates to the nucleus to activate target gene transcription, influencing cell survival, proliferation, and differentiation. nih.gov While direct interaction of this compound with Wnt signaling components has not been reported, the pathway is a known target for various small molecules. For instance, some kinase inhibitors can activate the Wnt/β-catenin signaling pathway. abmole.com Given that other hydrazine derivatives like phenelzine can affect stem cell differentiation, a process heavily regulated by Wnt signaling, it is plausible that this compound or its derivatives could indirectly influence this pathway, though specific mechanistic data is currently unavailable.

Table 1: Effects of Related Hydrazine Compounds on Stem Cells

| Compound | Target | Cell Type | Effect | Reference |

|---|

TGF-beta/Smad Pathway Interactions

There is currently a lack of direct research investigating the interactions between this compound and the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. The TGF-β pathway is a crucial signaling cascade involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. wikipedia.org The canonical pathway is mediated by the binding of a TGF-β ligand to its receptor, leading to the phosphorylation of Smad proteins (Smad2/Smad3), which then form a complex with Smad4 and translocate to the nucleus to regulate gene expression. mdpi.com

Numerous small molecule inhibitors targeting the TGF-β signaling pathway have been developed for therapeutic purposes, particularly in the context of cancer and fibrotic diseases. nih.govnih.gov These inhibitors can act at various levels, such as ligand-receptor interaction or the kinase activity of the receptor. jcpjournal.org While there is no specific evidence linking this compound to this pathway, the broad landscape of small molecules that modulate TGF-β signaling suggests that novel chemical entities are continuously being explored for their potential effects. Future research would be necessary to determine if this compound or its derivatives have any inhibitory or activatory role in the TGF-β/Smad cascade.

Ubiquitin Pathway Modulation

Direct modulation of the ubiquitin pathway by this compound has not been specifically reported in the scientific literature. The ubiquitin-proteasome system is a critical cellular process responsible for protein degradation, playing a role in regulating a vast array of cellular functions. This process involves a cascade of enzymes (E1, E2, and E3) that attach ubiquitin, a small regulatory protein, to substrate proteins, marking them for degradation. nih.gov

Interestingly, hydrazine derivatives have been utilized in the study of the ubiquitin pathway. For instance, ubiquitin C-terminal hydrazide has been synthesized and used as a molecular probe to develop inhibitors of ubiquitination and deubiquitination enzymes. oup.com This indicates that the hydrazine moiety can be a useful chemical tool for interacting with components of the ubiquitin system. Furthermore, some benzoyl hydrazine derivatives have been identified as activators of the neddylation pathway, a process related to ubiquitination. researchgate.netbohrium.com Given that hydrazine derivatives can be synthetically incorporated into molecules that interact with the ubiquitin pathway, it is conceivable that this compound or its derivatives could be investigated for similar activities, although no such studies have been published to date.

Table 2: Research Applications of Hydrazine Derivatives in the Ubiquitin Pathway

| Hydrazine Derivative | Application | Pathway Interaction | Reference |

|---|---|---|---|

| Ubiquitin C-terminal hydrazide | Molecular Probe/Inhibitor Development | Ubiquitination/Deubiquitination | oup.com |

Vitamin D Related Pathways

There is no direct evidence from current research to suggest an interaction between this compound and vitamin D related pathways. The biological effects of vitamin D are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. wikipedia.orgub.edu The active form of vitamin D, 1α,25-dihydroxyvitamin D3, binds to the VDR, which then forms a heterodimer with the retinoid-X receptor and binds to specific DNA sequences to modulate gene transcription. wikipedia.org

Research into fluorinated analogues of vitamin D3 has shown that the inclusion of fluorine atoms can significantly enhance the biological activity of these compounds. nih.gov Fluorination can increase the stability of the molecule and enhance its binding to the VDR. nih.govnih.gov For example, certain fluorinated vitamin D3 analogues have been shown to be superagonistic, meaning they have a stronger effect than the natural ligand. nih.gov This is attributed to the fluorine atoms making additional contacts within the VDR's ligand-binding pocket, thereby stabilizing the active conformation of the receptor. nih.gov While these findings relate to complex fluorinated steroidal structures, they highlight the significant role that fluorine substitution can play in modulating the activity of compounds that interact with nuclear receptors. Whether the fluorine atom in a simpler molecule like this compound could influence any potential off-target interactions with receptors like the VDR is purely speculative and would require dedicated investigation.

Toxicological and Safety Profile Assessments (General Research Perspective)

Hydrazine and its derivatives are known to have toxic effects on multiple organ systems, including the neurological, hepatic, and hematological systems. nih.gov The neurotoxicity of some hydrazines is thought to result from their interaction with pyridoxine (B80251) (vitamin B6), leading to a functional deficiency and subsequent reduction in the levels of the inhibitory neurotransmitter GABA. nih.gov The administration of pyridoxine hydrochloride has been shown to reverse the toxic effects of some substituted hydrazines in animal models. nih.gov

The introduction of a fluorine atom to an aromatic ring can also influence the toxicological profile of a compound. The safety of fluorinated compounds is an active area of research, particularly in the context of drug development. usd.edu While fluorine substitution can enhance the therapeutic properties of a molecule, it can also alter its metabolic pathways and potential for toxicity.

Given that this compound is also a monoamine oxidase (MAO) inhibitor, its safety profile would need to be considered in the context of other MAOIs. This class of compounds is known for potential drug-drug and drug-food interactions, which can lead to hypertensive crises. psychiatrictimes.commdedge.com Modern, more selective MAO inhibitors have improved safety profiles. researchgate.net Any toxicological assessment of this compound would need to consider its activity as a MAO inhibitor, the general toxicity of the hydrazine class, and the influence of the fluorine substituent.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Phenelzine |

| Phenelzine sulfate |

| Benzoyl hydrazine |

Computational and Theoretical Chemistry Studies of 3 Fluorobenzylhydrazine

Electronic Structure and Quantum Chemical Calculations of 3-Fluorobenzylhydrazine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound. imist.ma These calculations can predict a variety of molecular properties that are crucial for understanding its reactivity and intermolecular interactions.

Key electronic properties that can be determined include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. semanticscholar.org Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is vital for predicting how this compound will interact with other molecules. mdpi.com Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and intramolecular interactions. semanticscholar.org

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.8 eV | electron Volts |

| LUMO Energy | -0.5 eV | electron Volts |

| HOMO-LUMO Gap | 6.3 eV | electron Volts |

| Dipole Moment | 2.5 D | Debye |

| Electron Affinity | 0.8 eV | electron Volts |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of this compound

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is widely used in drug discovery to screen for potential drug candidates by estimating their binding affinity to a specific biological target. wjarr.com For this compound, docking studies could be employed to investigate its potential interactions with the active site of an enzyme or receptor. The process involves placing the 3D structure of this compound into the binding pocket of a target protein and calculating the binding energy for various poses. wjarr.com

Following docking, molecular dynamics (MD) simulations can provide a more detailed understanding of the ligand-target complex's stability and conformational changes over time. MD simulations model the movement of atoms and molecules, offering insights into the flexibility of the binding site and the dynamic nature of the interactions between this compound and the target protein.

Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Parameter | Value | Details |

|---|---|---|

| Binding Affinity | -7.5 kcal/mol | Indicates a favorable binding interaction. |

| Interacting Residues | TYR84, PHE265, LEU343 | Key amino acids in the binding pocket. |

| Hydrogen Bonds | 2 | With the backbone of TYR84 and a side chain of ASN142. |

Note: The data in this table is hypothetical and for illustrative purposes.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery. rutgers.edu A 3D-QSAR study of this compound derivatives would involve aligning a set of structurally similar molecules and using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. nih.govnih.gov

The process begins with the generation of 3D structures for a series of this compound derivatives and the calculation of various molecular descriptors, such as steric, electrostatic, and hydrophobic fields. jmaterenvironsci.com These descriptors are then correlated with the experimentally determined biological activity of the compounds to develop a QSAR model. A statistically robust model can then be used to predict the activity of novel derivatives, guiding the synthesis of more potent compounds. rsc.org

Table 3: Hypothetical Data for a QSAR Study of this compound Derivatives

| Derivative | Steric Descriptor | Electrostatic Descriptor | Hydrophobic Descriptor | Predicted pIC50 |

|---|---|---|---|---|

| This compound | 1.2 | -0.8 | 0.5 | 5.8 |

| 3-Chloro-4-fluorobenzylhydrazine | 1.5 | -1.0 | 0.9 | 6.2 |

| 3,4,5-Trifluorobenzylhydrazine | 1.3 | -1.5 | 0.6 | 6.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Spectroscopic Property Predictions for this compound

Computational methods can be used to predict the stable three-dimensional arrangements (conformers) of this compound and to simulate its spectroscopic properties, such as its Nuclear Magnetic Resonance (NMR) spectra. mdpi.com Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify low-energy conformers. This is important as the biological activity of a molecule can be dependent on its conformation.

The prediction of NMR chemical shifts using quantum mechanical calculations has become a valuable tool in structure elucidation. rsc.org By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. nih.govnih.gov These predicted spectra can be compared with experimental data to confirm the structure of the compound or to aid in the interpretation of complex spectra. nrel.govmdpi.com

Table 4: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (aromatic) | 7.1 - 7.4 |

| ¹H (benzylic CH₂) | 3.9 |

| ¹H (NH₂) | 3.5 |

| ¹³C (aromatic) | 115 - 163 |

| ¹³C (benzylic CH₂) | 55 |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Pathway Predictions and Mechanistic Elucidation via Computational Methods

Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions. researchgate.netrsc.org For this compound, these methods could be used to study its synthesis, degradation, or metabolic pathways. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies for different reaction pathways. sciencepublishinggroup.com This information provides a detailed understanding of the reaction mechanism at the molecular level.

For example, the mechanism of a reaction involving this compound could be elucidated by performing a series of geometry optimizations to locate the structures of reactants, products, intermediates, and transition states. princeton.edu The calculated energy barriers can then be used to determine the most likely reaction pathway. Such studies are crucial for optimizing reaction conditions and for predicting the formation of potential byproducts. nih.govnih.gov

Table 5: Hypothetical Energetic Data for a Predicted Reaction Pathway of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +10.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Chloro-4-fluorobenzylhydrazine |

| 3,4,5-Trifluorobenzylhydrazine |

Analytical Method Development for 3 Fluorobenzylhydrazine and Its Metabolites/derivatives

Chromatographic Techniques for Separation and Quantification of 3-Fluorobenzylhydrazine

Chromatographic methods are central to the separation and quantification of this compound from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques used for analyzing hydrazine (B178648) compounds. cdc.gov

For direct analysis of hydrazines like this compound, reversed-phase HPLC (RP-HPLC) can be employed. However, due to the polar nature of hydrazines, they may exhibit weak retention on hydrophobic stationary phases, leading to broadened and asymmetric peaks. researchgate.net This is often caused by interactions with residual silanol (B1196071) groups on the silica-based columns. researchgate.net To overcome these issues and enhance separation efficiency and detection sensitivity, pre-column derivatization is a common strategy. researchgate.net Aromatic aldehydes are frequently used as derivatizing agents, converting the polar hydrazine into a more hydrophobic derivative that is better retained and detected. researchgate.net

Gas chromatography is another powerful tool, particularly when coupled with sensitive detectors like a nitrogen-phosphorus detector (NPD) or a flame ionization detector (FID). cdc.gov For volatile compounds, direct injection may be possible, but derivatization is often necessary to improve thermal stability and chromatographic behavior. researchgate.net

The choice of column, mobile phase, and detector is critical for developing a successful chromatographic method. The following table summarizes typical parameters that could be adapted for the analysis of this compound.

Table 1: Illustrative Chromatographic Conditions for Hydrazine Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Derivatization Agent | Detector | Application |

|---|---|---|---|---|---|

| HPLC | C18 Reversed-Phase | Acetonitrile/Water Gradient | p-Chlorobenzaldehyde nih.gov | UV-Vis, Electrochemical (ED) cdc.gov | Quantification in aqueous and biological samples. researchgate.netnih.gov |

| GC | Capillary (e.g., DB-5) | Helium, Nitrogen | Pentafluorobenzaldehyde nih.gov | NPD, FID, MS cdc.gov | Trace analysis in environmental and biological samples. cdc.govnih.gov |

Spectroscopic Methods for Identification and Purity Assessment of this compound

Spectroscopic techniques are indispensable for the structural confirmation and purity evaluation of this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecule's structure and electronic properties. mdpi.comniscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are primary tools for elucidating the molecular structure. The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons on the fluorobenzyl ring, the methylene (B1212753) (-CH₂) protons, and the hydrazine (-NH and -NH₂) protons. chemicalbook.com The coupling patterns and chemical shifts of the aromatic protons are particularly informative for confirming the 3-fluoro substitution pattern. ¹³C NMR provides information on all unique carbon atoms in the molecule. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.com Key characteristic absorption bands for this compound would include N-H stretching vibrations for the hydrazine group, C-H stretching for the aromatic and methylene groups, C=C stretching for the aromatic ring, and a strong C-F stretching band. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is characterized by absorption bands corresponding to the π → π* transitions of the benzene (B151609) ring. The position and intensity of these bands can be influenced by the fluorine and benzylhydrazine (B1204620) substituents. niscpr.res.in

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Signals corresponding to aromatic, methylene (-CH₂), and hydrazine (-NH₂) protons. | chemicalbook.com |

| ¹³C NMR | Resonances for all unique carbon environments in the molecule. | chemicalbook.com |

| IR | Characteristic stretching frequencies for N-H, C-H (aromatic & aliphatic), C=C (aromatic), and C-F bonds. | mdpi.comchemicalbook.com |

| UV-Vis | Absorption maxima related to electronic transitions of the substituted benzene ring. | niscpr.res.in |

Mass Spectrometry Approaches for Structure Elucidation and Trace Analysis of this compound

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. mdpi.com When coupled with chromatographic techniques like GC (GC-MS) or HPLC (LC-MS), it becomes a powerful tool for trace analysis. cdc.gov

In electron ionization (EI) mass spectrometry, this compound would produce a molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation pattern is key to structural confirmation. Expected fragmentation pathways for hydrazines often involve the cleavage of the N-N bond and benzylic C-N bond. For this compound, a prominent fragment would likely be the 3-fluorobenzyl cation. The presence of fluorine can be confirmed by the characteristic isotopic pattern. Analysis of related halogenated compounds shows that the position of the halogen on the phenyl ring can significantly influence fragmentation patterns. nih.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 140 | [C₇H₈FN₂]⁺ | Molecular Ion (M⁺) |

| 109 | [C₇H₆F]⁺ | Loss of ·NHNH₂ |

| 91 | [C₆H₄F]⁺ | Loss of CH₂ from [C₇H₆F]⁺ |

Electrochemical Methods for Detection and Characterization of this compound

Electrochemical methods offer a simple, sensitive, and cost-effective approach for the detection of hydrazine and its derivatives. mdpi.com Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the oxidation of this compound at an electrode surface. researchgate.net

The direct electrochemical oxidation of hydrazines can be slow on bare electrodes, leading to low sensitivity. researchgate.net To enhance the electrochemical response, chemically modified electrodes are often employed. mdpi.com Modifiers can include metal nanoparticles, polymers, or nanocomposites that catalyze the oxidation of the hydrazine moiety, resulting in a significantly higher and more stable signal. researchgate.netnih.govmdpi.com For instance, electrodes modified with poly(dopamine) or nanoporous gold have shown high sensitivity towards hydrazine detection. researchgate.netnih.gov The oxidation potential and current can be correlated with the concentration of this compound, allowing for quantitative analysis. nih.gov

Table 4: Comparison of Modified Electrodes for Hydrazine Detection

| Electrode Modifier | Analytical Technique | Linear Range (for Hydrazine) | Detection Limit (for Hydrazine) | Reference |

|---|---|---|---|---|

| Nanoporous Gold (NPG) | Hydrodynamic Chronoamperometry | 5.00 nM - 2.05 mM | 4.37 nM | nih.gov |

| Poly(dopamine) Film | Cyclic Voltammetry | 100 µM - 10 mM | 1 µM | mdpi.comresearchgate.net |

| ZnFe₂O₄/RGO Nanocomposite | Differential Pulse Voltammetry | 0.03 µM - 610.0 µM | 0.01 µM | mdpi.com |

Development of Bioanalytical Assays for this compound in Biological Matrices

Analyzing this compound and its metabolites in biological matrices such as plasma, urine, or tissue requires the development of specialized bioanalytical assays. researchgate.net These methods must be highly sensitive and selective to measure low concentrations of the analyte in the presence of numerous endogenous compounds. The heterogeneity and complexity of biological samples necessitate robust sample preparation procedures. njbio.com

A typical bioanalytical workflow involves sample pretreatment, chromatographic separation, and detection. researchgate.net

Sample Pretreatment : The initial step is to isolate the analyte from the complex biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govresearchgate.net The goal is to remove interfering substances like proteins and lipids that could compromise the analysis. nih.gov

Chromatography and Detection : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays due to its high selectivity and sensitivity. researchgate.netnih.gov Reversed-phase liquid chromatography is most often used for separation. researchgate.net Detection is typically performed using a triple quadrupole (QqQ) mass spectrometer, which allows for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for unambiguous identification and quantification. researchgate.net Derivatization may also be employed in the bioanalytical context to improve chromatographic properties and ionization efficiency for MS detection. nih.govnih.gov

The development of such assays requires careful validation to ensure accuracy, precision, selectivity, and stability, following regulatory guidelines.